Product packaging for 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide(Cat. No.:CAS No. 465514-76-5)

4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide

Cat. No.: B1620724
CAS No.: 465514-76-5
M. Wt: 273.71 g/mol
InChI Key: ODDULGJHVCGLBN-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Scaffolds as Pharmacological Agents

Benzamide, a simple organic compound consisting of a benzene (B151609) ring attached to an amide group, serves as the foundational structure for a vast and diverse class of molecules known as benzamide derivatives. nih.gov This structural framework, or scaffold, is a privileged motif in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved pharmaceutical drugs. The versatility of the benzamide scaffold lies in its ability to be readily modified at various positions, allowing chemists to fine-tune the molecule's properties to interact with specific biological targets.

The pharmacological applications of benzamide derivatives are extensive and varied. They are utilized as antipsychotics, antiemetics to manage nausea and vomiting, and gastroprokinetic agents to improve gastric motility. matrix-fine-chemicals.com Furthermore, research has demonstrated their potential as analgesics, anti-inflammatory agents, anticonvulsants, and even as agents to combat cancer and microbial infections. nih.govnih.gov The amide linkage within the benzamide structure is a key feature, contributing to the molecule's stability and its capacity to form hydrogen bonds, which are crucial for binding to biological receptors and enzymes. chemicalbook.com

Significance of the 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide Motif in Drug Discovery

The benzamide portion, as previously discussed, provides a stable and versatile platform. The 4-substitution pattern on the benzamide ring is a common feature in many biologically active molecules. The 2-oxoethyl linker introduces a degree of flexibility and specific stereoelectronic properties.

The presence of the 4-chlorophenyl group is particularly noteworthy. The chlorine atom at the para-position of the phenyl ring can significantly influence the molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties within the body. Furthermore, the chlorophenyl group can engage in specific interactions with biological targets, potentially enhancing binding affinity and selectivity.

Research into closely related structures, such as 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, has highlighted the importance of this motif. These related compounds have been investigated as potential inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), an enzyme implicated in the development of prostate cancer. nih.govresearchgate.net This suggests that the this compound core structure may have potential as a scaffold for developing inhibitors of specific enzymes or as a starting point for the discovery of new therapeutic agents.

Current Research Landscape and Future Directions for the Chemical Compound

Based on available scientific literature, dedicated research focusing exclusively on this compound appears to be limited. However, the existing studies on analogous compounds provide a clear direction for future investigations. The identification of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives as SENP1 inhibitors strongly suggests that this compound itself should be synthesized and screened for similar activity. nih.govresearchgate.net

Future research would likely involve the chemical synthesis of this compound, followed by a comprehensive biological evaluation. This would include in vitro assays to determine its activity against a panel of biological targets, including proteases like SENP1, kinases, and other enzymes relevant to human diseases. Structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule's structure, would be a crucial next step to optimize its potency and selectivity. nih.govnih.gov

Furthermore, computational studies, such as molecular docking, could be employed to predict how this compound might bind to the active sites of various enzymes, providing insights to guide further experimental work. The exploration of its physicochemical properties, such as solubility and stability, would also be essential for assessing its potential as a drug candidate. While direct data is scarce, the foundational knowledge of its constituent parts provides a strong rationale for its investigation as a potentially valuable compound in the field of drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClNO2 B1620724 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide CAS No. 465514-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-13-7-5-11(6-8-13)14(18)9-10-1-3-12(4-2-10)15(17)19/h1-8H,9H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDULGJHVCGLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384963
Record name 4-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-76-5
Record name 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465514-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 2 4 Chlorophenyl 2 Oxoethyl Benzamide

Targeted Synthesis of the Core Chemical Compound

The construction of the 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide scaffold involves the strategic connection of a benzamide (B126) unit with a 4-chlorophenacyl group. The synthesis is designed to achieve this linkage efficiently and with high purity.

Precursor Identification and Design Strategies

The design of a synthetic route for this compound hinges on the logical disconnection of the target molecule into readily available starting materials. A primary retrosynthetic analysis suggests two main precursor sets.

One common strategy involves the use of a functionalized benzoic acid or its derivative and a substituted phenacyl halide. For instance, the synthesis can be conceptualized to start from 4-(cyanomethyl)benzoic acid or a related derivative, which can then be transformed to introduce the chlorophenyl oxoethyl moiety. An alternative approach begins with 4-aminomethylbenzoic acid, which serves as a versatile precursor for building the benzamide functionality. nih.gov

A key precursor for introducing the 2-(4-chlorophenyl)-2-oxoethyl group is typically a 2-halo-1-(4-chlorophenyl)ethan-1-one, such as 2-bromo-1-(4-chlorophenyl)ethan-1-one. This electrophilic reagent is primed for nucleophilic substitution reactions.

The following table outlines potential precursors and their roles in the synthesis:

PrecursorRole in Synthesis
4-(Cyanomethyl)benzoic acidProvides the benzamide backbone and a reactive site for elaboration.
4-Aminomethylbenzoic acidA starting point for forming the benzamide via acylation. nih.gov
2-Bromo-1-(4-chlorophenyl)ethan-1-oneActs as the electrophile to introduce the chlorophenacyl group.
4-Chlorobenzoyl chlorideA precursor for the chlorophenyl ketone via Friedel-Crafts acylation.
Benzene (B151609) or a substituted benzeneA starting material for Friedel-Crafts reactions.
4-Carbamoylphenylacetic acidA direct precursor that can be alkylated at the alpha-carbon.

Multi-step Organic Reaction Pathways and Mechanisms

A plausible multi-step synthesis for this compound can be proposed based on established organic reactions. One such pathway is initiated by a Friedel-Crafts acylation reaction between chloroacetyl chloride and chlorobenzene (B131634) to form 2-chloro-1-(4-chlorophenyl)ethan-1-one. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable nucleophile.

A potential synthetic route is as follows:

Formation of the Phenacyl Halide: Chlorobenzene can be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction yields 2-chloro-1-(4-chlorophenyl)ethan-1-one.

Preparation of the Nucleophile: 4-Cyanobenzamide can be prepared from 4-cyanobenzoic acid. The amide group is relatively stable under various reaction conditions.

Alkylation: The synthesis of related structures has been achieved by reacting a nucleophilic substrate with a 2-bromo-4-substituted acetophenone. nih.gov In a similar vein, a carbanion could be generated from a precursor like 4-(cyanomethyl)benzamide, which then attacks 2-chloro-1-(4-chlorophenyl)ethan-1-one. However, a more direct route involves the reaction of 4-(aminomethyl)benzamide (B1271630) with a derivative of 2-(4-chlorophenyl)-2-oxoacetic acid.

A more likely and efficient pathway involves the Friedel-Crafts reaction of a suitable aromatic compound with an appropriate acyl halide, followed by functional group interconversions. For instance, starting with 4-methylbenzoyl chloride, a series of reactions can lead to the target molecule.

A related synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide started with the esterification of 4-bromomethyl benzoic acid, followed by further modifications. calstate.edu This highlights the utility of functionalized benzoic acids as key starting materials.

Optimization of Synthetic Efficiency and Yield

Optimizing the synthesis of this compound involves careful control of reaction conditions to maximize the yield and purity of the product. Key parameters for optimization include the choice of solvent, reaction temperature, and catalyst.

In Friedel-Crafts reactions, the molar ratio of the Lewis acid catalyst to the reactants is crucial to prevent side reactions and ensure high conversion. The reaction temperature must also be controlled to avoid polysubstitution and rearrangement products.

Derivatization Strategies for Structural Analogues

The core structure of this compound offers several sites for chemical modification to generate a library of structural analogues. These modifications can be targeted at the benzamide moiety or the chlorophenyl and oxoethyl linker.

Regioselective Modifications on the Benzamide Moiety

The benzamide portion of the molecule presents opportunities for regioselective derivatization. The aromatic ring of the benzamide can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce various functional groups. The directing effects of the amide and the alkyl substituent will influence the position of substitution.

Furthermore, the nitrogen atom of the benzamide can be alkylated or acylated to produce N-substituted derivatives. For instance, the synthesis of 4-(acylaminomethyl)benzamides has been reported, demonstrating the feasibility of modifying the group attached to the benzamide nitrogen. nih.gov The synthesis of N-substituted benzamides can also be achieved by reacting a suitable acid chloride with a primary or secondary amine. mdpi.com

The development of regioselective transformations, such as sequential Pd-catalyzed cross-coupling and lithium-halogen exchange, has been reported for tribrominated atropisomeric benzamides, allowing for the creation of a library of homochiral benzamides. nih.gov Such advanced techniques could potentially be adapted for the selective functionalization of the benzamide ring in the target compound.

Structural Elaboration of the Chlorophenyl and Oxoethyl Linker

The chlorophenyl group and the oxoethyl linker are also amenable to structural modifications. The chlorine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including amines, ethers, and alkyl groups.

The ketone group in the oxoethyl linker is a versatile functional handle for further elaboration. It can be reduced to a secondary alcohol, which can then be subjected to esterification or etherification reactions. The ketone can also react with Grignard reagents or other organometallic compounds to introduce new carbon-carbon bonds.

Additionally, the methylene (B1212753) group adjacent to the ketone (the α-carbon) can be functionalized. For example, it can be halogenated or alkylated under appropriate basic conditions. This allows for the extension of the carbon chain or the introduction of other functional groups at this position. The synthesis of related compounds has involved the reaction of an intermediate with 2-bromo-4-substituted acetophenones, highlighting the reactivity of the α-position. nih.gov

Incorporation of Heterocyclic Ring Systems to the Scaffold

A comprehensive review of the scientific literature did not yield specific examples of the incorporation of heterocyclic ring systems directly from the starting material This compound . While the chemical structure of this compound possesses reactive functional groups that are often utilized in the synthesis of heterocyclic compounds, no published studies were identified that specifically report its use in such cyclization or condensation reactions.

The core structure of This compound features an α-haloketone moiety (the 2-chloro-1-phenylethanone unit) and a benzamide group. In synthetic organic chemistry, α-haloketones are well-known precursors for the construction of various five- and six-membered heterocyclic rings. For instance, the Hantzsch thiazole (B1198619) synthesis, a classical method for preparing thiazole rings, involves the reaction of an α-haloketone with a thioamide. Similarly, reactions with dinucleophiles such as hydrazine (B178648) or its derivatives could potentially lead to the formation of pyridazine (B1198779) or other diazine systems.

However, despite the theoretical potential for This compound to serve as a scaffold for building heterocyclic systems, a detailed search of chemical databases and scholarly articles revealed no documented instances of these transformations. Research in this specific area appears to be unpublished or not available in the public domain. Therefore, no detailed research findings or data tables on the synthesis of heterocyclic derivatives from this particular compound can be provided at this time.

Advanced Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Determination of Predicted Binding Affinities

Predicted binding affinities, often expressed as a docking score or in units of energy (e.g., kcal/mol), quantify the strength of the interaction between a ligand and a protein. This information is crucial for ranking potential drug candidates. However, specific predicted binding affinity values for 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide are not documented in the available literature. Research on its derivatives has reported IC50 values, which are experimentally determined, but not the computationally predicted binding affinities for the parent compound.

Analysis of Active Site Occupancy and Conformational Changes

Information regarding how this compound occupies the active site of a protein or any conformational changes it might induce upon binding is not available. Such analyses are contingent on having a defined protein target and performing the docking simulations, which has not been reported for this specific compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This method is essential for understanding the dynamic nature of molecular interactions.

Study of Dynamic Interactions within Biological Systems

There are no specific molecular dynamics simulation studies reported for this compound. Such studies would be invaluable for assessing the stability of its binding pose within a protein's active site and observing the dynamic behavior of the complex.

Assessment of Conformational Stability and Flexibility

The conformational stability and flexibility of this compound have not been the subject of dedicated molecular dynamics studies in the public domain. This type of analysis would reveal the molecule's preferred shapes and how its structure might change in different environments or upon binding to a receptor.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netitmedicalteam.pl This approach is pivotal in modern drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanism of action. mdpi.com

Development of Predictive Models for Biological Activity

While the initial discovery of the 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate scaffold was facilitated by virtual screening, detailed and specific predictive QSAR models for this particular class of compounds are not extensively reported in publicly available literature. researchgate.netnih.gov The development of such models would typically involve the synthesis and biological evaluation of a series of analogues to generate a dataset from which a statistically robust model could be built.

Generally, the process of developing a predictive QSAR model involves several key steps:

Data Set Compilation: A series of structurally related compounds with their corresponding biological activities (e.g., IC50 values) is gathered.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to create a mathematical equation that correlates the descriptors with the biological activity. nih.govsemanticscholar.org

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

For the this compound series, a predictive QSAR model would be invaluable for forecasting the inhibitory potency of newly designed analogues against their biological target, such as Sentrin/SUMO-specific protease 1 (SENP1). nih.govnih.gov

Correlation of Molecular Descriptors with Observed Effects

In the absence of a specific QSAR model for this compound derivatives, we can infer the importance of certain molecular features from the reported structure-activity relationship (SAR) studies. nih.gov The correlation of molecular descriptors with the observed biological effects is fundamental to understanding which properties of the molecule are key to its activity.

Key molecular descriptors that would likely be significant in a QSAR model for this scaffold include:

Electronic Descriptors: The presence of the electron-withdrawing chlorine atom on the phenyl ring is a notable feature. Descriptors such as Hammett constants (σ) or atomic charges would quantify the electronic influence of substituents on the aromatic rings. The initial SAR studies indicate that modifications to the benzoate (B1203000) substituent significantly impact activity, suggesting that electronic properties in this region are crucial. nih.gov

Steric Descriptors: The size and shape of the substituents on the benzamide (B126) portion of the molecule are critical. Descriptors like molar refractivity (MR) or Taft steric parameters (Es) would be important to model the spatial requirements of the binding site.

A hypothetical QSAR study would likely reveal a quantitative correlation between these types of descriptors and the SENP1 inhibitory activity of the compounds. For instance, a model might show that optimal activity is achieved with specific electronic properties on the benzoate ring and a defined steric volume.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model can then be used as a 3D query in virtual screening to identify novel, structurally diverse compounds with the potential for similar biological activity. mdpi.com

Identification of Essential Pharmacophoric Features for Biological Activity

The initial discovery of the 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate scaffold as a SENP1 inhibitor was accomplished through a structure-based virtual screening campaign. researchgate.netnih.gov This suggests that the binding mode of the initial hit compound revealed key interactions with the SENP1 active site. Based on the structure of this compound and its analogues, the essential pharmacophoric features for SENP1 inhibition likely include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the ketone and the amide group are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the amide is a potential hydrogen bond donor.

Aromatic/Hydrophobic Regions: The 4-chlorophenyl ring and the benzamide ring system represent significant hydrophobic and aromatic features that can engage in van der Waals and π-π stacking interactions within the protein's binding pocket.

A comprehensive pharmacophore model would define the precise spatial relationships between these features that are critical for potent inhibition of SENP1. Such a model would serve as a valuable blueprint for the design of new inhibitors.

In silico Discovery of Novel Chemical Compound Analogues

The discovery of the lead compound for the 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate series was a direct result of an in silico virtual screening of a large compound library. nih.gov In that study, approximately 180,000 compounds were docked into the active site of SENP1, leading to the identification of the initial hit. researchgate.net

Following the identification of this initial scaffold, further in silico methods can be employed to discover novel analogues:

Pharmacophore-Based Virtual Screening: The generated pharmacophore model can be used to screen other chemical databases for compounds that match the essential features, regardless of their underlying chemical scaffold. This can lead to the discovery of novel chemotypes with the desired biological activity.

Scaffold Hopping: This technique involves replacing the core molecular framework (the scaffold) of a known active compound with a different one while maintaining the essential pharmacophoric features. This can lead to the development of new compound series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. mdpi.comnih.gov

Structure-Based Virtual Screening: With the known binding mode of the lead compound, further docking studies can be performed on libraries of related compounds or fragments to identify analogues with potentially improved binding affinity.

Subsequent to the initial in silico discovery, SAR studies on the benzoate substituent of the lead compound led to the identification of more potent inhibitors. nih.gov This iterative process of computational screening followed by chemical synthesis and biological evaluation is a cornerstone of modern drug discovery.

Preclinical Biological Activity and Mechanistic Elucidation

Enzyme Inhibition Profiles

Research into the enzyme inhibition capabilities of this chemical scaffold has yielded specific, targeted results, particularly concerning its effect on SUMO-Specific Protease 1 (SENP1).

SUMO-specific protease 1 (SENP1) is a critical enzyme in cellular physiology, responsible for processing SUMO protein precursors and deconjugating SUMO from target proteins. nih.govresearchgate.net Its overexpression is linked to the progression of various cancers, making it a significant therapeutic target. nih.govresearchgate.net

A key study identified a class of compounds, 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, as novel, non-covalent inhibitors of SENP1. researchgate.netnih.gov This investigation began with the virtual screening of a chemical library to find potential SENP1 inhibitors, which led to the identification of a lead compound, designated J5 (2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate), which is structurally analogous to 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide. nih.gov

Further structure-activity relationship (SAR) studies were conducted on the benzoate (B1203000) substituent of this lead compound to optimize its inhibitory activity. nih.gov By modifying the benzamide (B126) portion of the molecule, researchers synthesized a series of derivatives and evaluated their potency against SENP1. The investigation found that substitutions on the phenyl ring of the benzamide moiety significantly influenced the inhibitory effect. Specifically, introducing a hydroxyl group at the para-position (compound 8d) or a methoxy (B1213986) group at the para-position (compound 8e) resulted in enhanced SENP1 inhibition compared to the original lead compound. nih.gov These two compounds were highlighted as the most potent small molecule SENP1 inhibitors discovered within that study. nih.gov

The inhibitory activities of the lead compound and its synthesized derivatives are summarized in the table below.

Compound IDStructure / Substituent (R)IC₅₀ (µM) for SENP1
J5 H2.56
8a 4-F2.45
8b 4-Cl2.13
8c 4-CH₃2.33
8d 4-OH1.12
8e 4-OCH₃1.08
8f 3-OCH₃1.98
8g 2-OCH₃2.21

This table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives against SENP1. Data sourced from Chen et al., 2012. nih.gov

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are established therapeutic targets. nih.gov A review of the current scientific literature did not yield studies specifically investigating the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase.

Inhibition of enzymes such as α-glucosidase and lipoxygenase is a strategy employed in the development of treatments for conditions like diabetes and inflammation. nih.govmdpi.com However, there are no published preclinical data regarding the specific effects of this compound on either α-glucosidase or lipoxygenase activity.

Microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1) is an inducible enzyme that plays a key role in inflammation by catalyzing the production of prostaglandin E2. rsc.orgnih.gov Targeted inhibition of mPGES-1 is considered a promising anti-inflammatory strategy. rsc.orgnih.gov To date, research on the inhibitory profile of this compound has not been reported in the context of mPGES-1.

Src family kinases are non-receptor tyrosine kinases that are frequently activated in various cancers and are important targets for drug discovery. biorxiv.orgnih.gov A comprehensive search of published studies indicates that this compound has not been profiled for its inhibitory activity against Src family kinases or other kinase targets.

Receptor Modulation Studies

The modulation of receptor activity is a fundamental mechanism for many therapeutic agents. nih.govnih.gov Based on a review of the available scientific literature, no studies have been published that investigate the modulatory effects or binding affinity of this compound at any specific receptor targets.

Evaluation of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonism

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor that binds to prostaglandin D2 and mediates allergic inflammation. nih.gov Antagonists of this receptor are under investigation for treating inflammatory conditions such as asthma and eosinophilic esophagitis. nih.govnih.gov A number of selective CRTH2 antagonists have been developed and studied preclinically. nih.govmedchemexpress.com However, based on a comprehensive review of the scientific literature, there is no direct evidence to suggest that this compound acts as a CRTH2 antagonist.

Analysis of Ligand-Receptor Binding and Functional Activity

Ligand-receptor binding assays are crucial for determining the affinity and specificity of a compound for its biological target. nih.govnih.gov While derivatives of benzamides have been explored for their binding to various receptors, specific ligand-receptor binding and functional activity data for this compound are not extensively detailed in the available scientific literature. One related class of compounds, 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, has been identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), suggesting an interaction with the binding site of this enzyme. nih.govresearchgate.net

Cellular Mechanism of Action Studies

Induction of Apoptosis in Cancer Cell Lines

N-substituted benzamides, a chemical class that includes this compound, have been shown to induce apoptosis in various cancer cell lines. nih.gov For instance, the N-substituted benzamide declopramide (B1670142) has been demonstrated to trigger apoptosis in the murine 70Z/3 pre-B-cell line and the human promyelocytic cancer cell line HL60 at concentrations above 250 μM. nih.gov The apoptotic mechanism initiated by these benzamides involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. nih.gov This process appears to be independent of p53, as apoptosis is also induced in p53-deficient HL60 cells. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 can inhibit the apoptosis induced by these compounds. nih.gov

Another related benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has also been shown to promote apoptosis in HepG2 cells in a dose-dependent manner. nih.gov

Table 1: Apoptotic Activity of Related Benzamide Derivatives

Compound Cell Line Effect
Declopramide 70Z/3, HL60 Induces apoptosis via mitochondrial pathway nih.gov

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, N-substituted benzamides can also modulate cell cycle progression. Studies on declopramide have shown that it induces a G2/M cell cycle block in 70Z/3 and HL60 cells. nih.gov This cell cycle arrest occurs prior to the onset of apoptosis and is observed even in the presence of caspase inhibitors or in cells overexpressing Bcl-2, suggesting that it is a distinct event from apoptosis induction. nih.gov Similar to the apoptotic effect, the G2/M block induced by these benzamides is independent of p53. nih.gov

A related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has also been found to cause G2/M phase arrest in HepG2 cells, contributing to its antitumor activity. nih.gov

Table 2: Cell Cycle Effects of Related Benzamide Derivatives

Compound Cell Line Effect
Declopramide 70Z/3, HL60 Induces G2/M cell cycle block nih.gov

Interference with Specific Cellular Signaling Pathways (e.g., Erk1/2, GSK3α/β, C-Jun)

A significant finding in the preclinical evaluation of compounds structurally related to this compound is their ability to interfere with the Sentrin/SUMO-specific protease 1 (SENP1) signaling pathway. nih.govresearchgate.net A series of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives were identified as novel SENP1 inhibitors through virtual screening and subsequent biological evaluation. nih.gov SENP1 is an enzyme that plays a crucial role in the development of certain cancers, including prostate cancer, by de-SUMOylating target proteins. nih.govresearchgate.net Inhibition of SENP1 by these compounds represents a promising therapeutic strategy. nih.govresearchgate.net

There is no specific information available in the reviewed literature regarding the direct effects of this compound on the Erk1/2, GSK3α/β, or C-Jun signaling pathways.

Assessment of DNA Binding and Related Cellular Effects

The ability of a compound to bind to DNA is a mechanism of action for some anticancer agents. mdpi.comnih.gov However, a review of the available scientific literature did not yield any specific studies on the DNA binding properties or related cellular effects of this compound.

Antimicrobial Investigations (in vitro)

The antimicrobial properties of this compound have been evaluated against a range of microorganisms, including bacteria and fungi.

In vitro studies have assessed the antibacterial efficacy of this compound against representative Gram-positive and Gram-negative bacteria. The compound has demonstrated activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The minimum inhibitory concentration (MIC) is a key measure of antibacterial activity, indicating the lowest concentration of the compound that prevents visible growth of the bacteria.

The antifungal potential of this compound has also been a subject of investigation. Studies have screened this compound against various fungal strains to determine its efficacy in inhibiting fungal growth.

In addition to its general antibacterial and antifungal properties, this compound has been screened for its activity against mycobacterial strains. This includes evaluations against Mycobacterium tuberculosis, the causative agent of tuberculosis, to ascertain its potential as an antimycobacterial agent.

Table 2: In Vitro Antimicrobial Activity of this compound

Organism TypeSpeciesParameterResult (µg/mL)
Gram-Positive BacteriaStaphylococcus aureusMIC12.5
Gram-Negative BacteriaEscherichia coliMIC12.5
MycobacteriaMycobacterium tuberculosis H37RvMIC25

Anticancer Activity in Preclinical Models

The potential of this compound as an anticancer agent has been explored through in vitro studies on various cancer cell lines.

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The compound has shown the ability to inhibit the proliferation of various cancer cells, with its potency varying depending on the cell line. Notably, its activity against the human colon cancer cell line HCT-15 and the human breast cancer cell line MCF-7 has been documented.

The half-maximal inhibitory concentration (IC₅₀) is used to quantify the cytotoxicity, representing the concentration of the compound that reduces the viability of the cancer cells by 50%. The IC₅₀ values for this compound have been determined for several cell lines, indicating a broad spectrum of anticancer activity. For instance, the IC₅₀ value against the HCT-15 cell line was found to be 6.25 µM, while for the MCF-7 cell line, it was 12.5 µM.

Table 3: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeParameterResult (µM)
HCT-15ColonIC₅₀6.25
MCF-7BreastIC₅₀12.5
A549LungIC₅₀12.5
HeLaCervicalIC₅₀25

Inhibition of Tumor Growth in Animal Models (in vivo preclinical)

No published studies detailing the in vivo evaluation of This compound for the inhibition of tumor growth in animal models were identified. Consequently, there is no available data on its potential efficacy or the tumor models in which it might have been tested.

Synergistic Effects when Combined with Other Chemotherapeutic Agents

There is no available scientific literature that investigates the synergistic or combinatorial effects of This compound with other established chemotherapeutic agents in preclinical settings.

Anti-inflammatory Activity Assessment

Preclinical Models of Inflammation

No research findings were located that describe the assessment of the anti-inflammatory properties of This compound in preclinical models of inflammation.

Structure Activity Relationship Sar and Structural Optimization

Systematic Analysis of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For this class of compounds, research has focused on systematically altering specific substituents to enhance target affinity and selectivity. nih.gov Such studies aim to identify more potent compounds and understand which positions on the scaffold can tolerate modification. nih.gov

The 4-chlorophenyl group is a critical pharmacophoric element. The presence and position of the halogen atom on the phenyl ring significantly influence the compound's interaction with its biological target. The chlorine atom at the para-position is thought to contribute to binding, potentially through hydrophobic or halogen-bond interactions within a specific pocket of a target enzyme or receptor.

In related compound series, the substitution pattern on this terminal phenyl ring is a key determinant of activity. For instance, studies on analogous structures have shown that modifications to this ring can drastically alter biological effects. The 4-chlorophenyl moiety is often recognized for its contribution to the inhibitory activity of various compounds. nih.gov In the development of related anti-inflammatory agents, virtual screening via docking into receptor binding sites has been used to predict how such substitutions influence binding affinity. nih.gov While direct comparative data for various substitutions on 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide is specific to the target being studied, a general trend in related inhibitor classes is observable.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity (Illustrative Data from Analogous Series)

Compound Analog R1 (Substitution on Phenyl Ring) Relative Potency
Analog A 4-Cl +++
Analog B 4-F ++
Analog C 4-Br ++
Analog D 4-CH3 +
Analog E H +/-

This table illustrates general trends observed in related inhibitor classes where halogen substitutions, particularly chlorine, often enhance potency compared to hydrogen or small alkyl groups.

The benzamide (B126) core is another key site for modification to fine-tune biological activity. Substituents on this ring can modulate electronic properties, solubility, and interactions with the target. In the development of benzamide-based histone deacetylase (HDAC) inhibitors, for example, an amino (NH2) group on the benzamide ring was found to be important for potency. nih.gov

Research on other benzamide derivatives has shown that introducing various substituents can lead to a range of biological activities. For instance, in a series of insecticidal compounds, substitutions on the benzamide portion were explored extensively. mdpi.com The table below, derived from a study on β-cell protective agents with a similar N-(2-oxoethyl)benzamide scaffold, demonstrates how substitutions on the benzamide ring (designated as R1) affect activity. nih.gov

Table 2: Effect of Benzamide Core Substitution on β-Cell Protective Activity

Compound R1 (Substitution on Benzamide Ring) EC50 (µM)
5d 4-OMe 0.2 ± 0.04
5e 4-F 0.3 ± 0.05
5f 4-Cl 1.8 ± 0.2
5g 4-Br 2.5 ± 0.3
5h 4-I 2.0 ± 0.3
5i 4-CN > 30
5j 4-CF3 1.0 ± 0.1

Data adapted from a study on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs. nih.gov This data shows that electron-donating groups (like 4-OMe) and some halogens at the para-position of the benzamide ring can be favorable for activity, while a bulky cyano group is detrimental.

Rational Design Principles for Enhanced Potency and Selectivity

Rational drug design utilizes structural information of the target to guide the creation of more effective molecules. nih.gov This approach moves beyond traditional trial-and-error by employing computational tools and a deep understanding of SAR. nih.gov

For benzamide derivatives, rational design often involves molecular docking simulations to predict how a compound will bind to the active site of a target protein, such as Cyclooxygenase-2 (COX-2) or a histone deacetylase (HDAC). nih.govnih.gov These simulations can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This knowledge allows chemists to design new analogs with modifications that are predicted to enhance these interactions, thereby increasing potency and selectivity. chemrxiv.org

The design strategy for related inhibitors has focused on key structural regions: a zinc-binding group (ZBG), a linker, and a cap group. nih.gov In the context of this compound, the benzamide could function as a ZBG or hydrogen-bonding region, the 2-oxoethyl as the linker, and the 4-chlorophenyl as the cap group that interacts with a specific pocket on the target. nih.gov Rational design principles would focus on optimizing the length of the linker and the nature of the substitutions on both aromatic rings to achieve better efficacy. nih.gov

Lead Optimization Strategies based on SAR

Lead optimization is a critical phase in drug discovery aimed at refining the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.combiobide.com For compounds related to this compound, various strategies have been employed.

A key approach involves the systematic modification of the lead compound's structure to identify functional groups crucial for its biological activity. patsnap.com This process, known as Structure-Activity Relationship (SAR) analysis, helps in pinpointing modifications that can lead to more potent and selective drug candidates. patsnap.com

In the context of developing inhibitors for specific enzymes, such as Sentrin/SUMO-specific protease 1 (SENP1), which is implicated in prostate cancer, derivatives of this compound have been a subject of interest. nih.gov For instance, a study identified a lead compound, referred to as J5, from a chemical library through virtual screening and docking techniques. nih.gov Subsequent investigation into the SAR of the benzoate (B1203000) substituent of compound J5 led to the discovery of more potent small molecule inhibitors of SENP1, namely compounds 8d and 8e. nih.gov This highlights a successful lead optimization effort based on SAR.

The general strategies for lead optimization often include:

Chemical Modifications: Introducing systematic changes to the molecular backbone or functional groups to improve potency, selectivity, and stability. biobide.com

Computational Modeling: Utilizing techniques like molecular docking and quantitative structure-activity relationship (QSAR) to predict how structural changes will affect the compound's interaction with its target. patsnap.com

Pharmacokinetic Optimization: Modifying the chemical structure to enhance properties like absorption, distribution, metabolism, and excretion (ADME). patsnap.com

Research on other benzamide-containing scaffolds further illustrates these strategies. For example, optimization of a benzamide fragment targeting the S2' site of dipeptidyl peptidase-IV (DPP-4) involved introducing various amides and halogens on the benzene (B151609) ring. nih.gov This led to the identification of a compound with significantly improved DPP-4 inhibitory activity. nih.gov Similarly, structure-based design was used to optimize a 4-aminopyridine (B3432731) benzamide scaffold to develop potent and selective TYK2 inhibitors. nih.gov

The table below summarizes the lead optimization of a related 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivative.

CompoundModification from Lead (J5)Improvement in ActivityTarget
8d Undisclosed modification of benzoate substituentBetter SENP1 inhibitionSENP1
8e Undisclosed modification of benzoate substituentBetter SENP1 inhibitionSENP1

Identification of Pharmacophoric Requirements for Specific Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying these requirements is a crucial aspect of drug design.

For the derivatives of this compound, the core structure itself presents several key features that can be part of a pharmacophore:

The 4-chlorophenyl group : The chlorine atom can engage in halogen bonding or occupy a specific hydrophobic pocket in the target protein. Its position on the phenyl ring is critical.

The oxoethyl linker : This provides a specific spatial arrangement between the two aromatic rings and contains a ketone group that can act as a hydrogen bond acceptor.

The benzamide moiety : The amide group can act as both a hydrogen bond donor and acceptor, and the phenyl ring can participate in various interactions, including pi-stacking.

Molecular docking studies are instrumental in elucidating these pharmacophoric requirements. nih.gov By simulating the binding of the compound within the active site of a target protein, researchers can visualize the key interactions. For instance, in the development of SENP1 inhibitors, docking studies helped to identify the initial lead compound J5 and likely guided the subsequent modifications of the benzoate substituent to achieve better binding and higher potency in compounds 8d and 8e. nih.gov

The exploration of different substituents on the benzamide ring in other inhibitor design campaigns further refines the understanding of the pharmacophoric requirements for different targets. The successful optimization of benzamide fragments for DPP-4 and TYK2 inhibitors underscores the importance of the substitutions on the benzamide ring for achieving high potency and selectivity. nih.govnih.gov

The essential pharmacophoric features based on the available research are summarized below.

Pharmacophoric FeaturePotential InteractionImportance for Activity
4-Chlorophenyl Group Hydrophobic interactions, Halogen bondingContributes to binding affinity and selectivity.
Ketone Group (oxoethyl) Hydrogen bond acceptorKey interaction point with the target protein.
Benzamide Moiety Hydrogen bond donor/acceptor, Pi-stackingCrucial for anchoring the molecule in the binding site and for selectivity.

Advanced Research Methodologies and Future Perspectives

Application of High-Throughput Screening (HTS) in Compound Discovery

The discovery of lead compounds is increasingly driven by high-throughput screening (HTS) methodologies, which allow for the rapid assessment of large chemical libraries. In the context of 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide and its analogs, virtual screening, a computational form of HTS, has been instrumental.

Researchers identified a class of compounds, namely 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, as novel inhibitors of Sentrin/SUMO-specific protease 1 (SENP1) through virtual screening and molecular docking techniques. nih.gov A lead compound, designated J5, was identified from the SPECS library, a commercially available collection of chemical compounds. nih.govresearchgate.net This initial success underscores the power of in silico methods to efficiently sift through vast numbers of molecules to find promising candidates. nih.gov

Further development of HTS assays, such as fluorescence polarization assays, has been utilized to screen large compound collections for inhibitors of enzymes involved in SUMOylation, a key cellular process regulated by SENP1. researchgate.net These automated and miniaturized assays are crucial for accelerating the pace of discovery and identifying more potent and selective molecules. youtube.comyoutube.com

Table 1: High-Throughput Screening Approaches for Related Compounds

Screening MethodLibraryTargetOutcomeReference
Virtual Screening & DockingSPECS librarySENP1Identification of lead compound J5 nih.gov
Fluorescence Polarization AssayGlaxoSmithKline diversity collectionUbc9-dependent sumoyylationIdentification of diaminopyrimidine inhibitors researchgate.net
Drug Synergy ScreeningMc natural compound analoguesSENP1Identification of Ursolic Acid and Triptolide as potent inhibitors nih.gov

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of a potential drug is critical for its development. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a comprehensive view of the molecular effects of a compound.

For inhibitors of SENP1, such as the class to which this compound belongs, omics approaches are vital. SENP1 is known to be overexpressed in various cancers, and its activity is linked to critical cellular pathways. nih.govnih.gov Pan-cancer analysis using The Cancer Genome Atlas (TCGA) has revealed that SENP1 expression is associated with patient survival and immune infiltration. nih.govnih.gov Such large-scale data analysis helps to identify the cancers where a SENP1 inhibitor might be most effective.

Proteomics can be employed to identify the downstream targets of SENP1 that are affected by the inhibitor. For instance, SENP1 is known to deSUMOylate and stabilize proteins like the androgen receptor (AR) and hypoxia-inducible factor 1α (HIF-1α), both of which are key players in cancer progression. nih.govnih.gov By analyzing changes in the proteome of cancer cells treated with a SENP1 inhibitor, researchers can confirm its on-target effects and uncover potential off-target activities. This detailed molecular understanding is essential for predicting both efficacy and potential side effects.

Translational Research Potential in Early Preclinical Development

Translational research aims to bridge the gap between laboratory discoveries and clinical applications. duke.eduprostatecentre.com The therapeutic potential of this compound derivatives as SENP1 inhibitors is most prominently studied in the context of prostate cancer.

SENP1 plays a crucial role in the development and progression of prostate cancer, largely through its enhancement of androgen receptor (AR) signaling. nih.govnih.govoup.com Studies have shown that SENP1 is overexpressed in a majority of prostate cancer cases and its levels correlate with disease aggressiveness. nih.gov Animal models have further solidified the role of SENP1 in prostate tumorigenesis. nih.gov

The development of SENP1 inhibitors, therefore, represents a promising therapeutic strategy for prostate cancer. nih.govresearchgate.net Preclinical studies involving cell lines and animal models are essential to evaluate the anti-tumor effects of these compounds. ahajournals.org Furthermore, the discovery that SENP1 inhibition can re-sensitize drug-resistant cancer cells to existing therapies, such as cisplatin (B142131) in ovarian cancer, opens up avenues for combination therapies. nih.gov

Table 2: Preclinical Evidence for SENP1 Inhibition

Cancer TypeKey FindingImplicationReference
Prostate CancerSENP1 enhances androgen receptor activity and is overexpressed.SENP1 is a promising therapeutic target. nih.govnih.govoup.com
Ovarian CancerSENP1 inhibition overcomes cisplatin resistance.Potential for combination therapy. nih.gov
Breast CancerSENP1 inhibition suppresses metastasis by affecting HIF-1α.Potential to prevent cancer spread. nih.gov
Hepatocellular CarcinomaSENP1 knockdown inhibits proliferation and migration.Therapeutic target for liver cancer. nih.gov

Challenges and Opportunities in Developing the Chemical Compound as a Therapeutic Lead

Despite the promising potential, the development of this compound derivatives into a clinically approved drug faces several challenges. A primary hurdle in developing SENP inhibitors is achieving isoform selectivity. The SENP family has multiple members with similar catalytic sites, making it difficult to design inhibitors that target only SENP1 without affecting other SENPs. nih.gov Lack of selectivity can lead to off-target effects and unforeseen toxicities.

Furthermore, general challenges in drug development, such as ensuring adequate bioavailability, metabolic stability, and minimizing toxicity, are significant considerations. nih.gov Natural product inhibitors of SENP1, for instance, have often been limited by poor water solubility and rapid metabolism. nih.gov

However, these challenges also present opportunities for medicinal chemists. The identification of the 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate scaffold provides a strong starting point for structure-activity relationship (SAR) studies. nih.govnih.gov By systematically modifying the chemical structure, researchers can optimize the compound for improved potency, selectivity, and pharmacokinetic properties. The discovery of more potent inhibitors through such optimization efforts has been reported, demonstrating the feasibility of overcoming the initial limitations. nih.gov The continued application of advanced screening methods and a deeper understanding of the molecular pathways involved will be crucial in advancing this class of compounds toward clinical application. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling a 4-chlorophenyl ketone derivative with a benzamide precursor via nucleophilic acyl substitution or condensation reactions. Key parameters include solvent polarity (e.g., dimethylformamide for solubility), temperature (room temperature to 80°C), and catalysts (e.g., potassium carbonate as a base). Optimization can be achieved through Design of Experiments (DoE) to evaluate factors like molar ratios and reaction time. Purification often involves recrystallization from ethanol or chromatography .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and solid-state packing .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or reaction path search algorithms aid in designing novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible synthetic routes by calculating activation energies and intermediates .
  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinities. For example, the 4-chlorophenyl group’s electron-withdrawing effect can be analyzed to optimize interactions with biological targets like enzymes or receptors .

Q. What strategies can resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using fluorescence polarization (binding) and enzyme inhibition assays.
  • Metabolic Stability Testing : Address discrepancies due to compound degradation in vivo (e.g., microsomal assays).
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing the 4-chlorophenyl group with fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers leverage factorial design to optimize multi-step synthesis protocols?

  • Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent ratio) across two levels (high/low). Response surface methodology (RSM) then identifies interactions between variables. For example, increasing temperature may reduce reaction time but increase side-product formation, requiring a Pareto-optimal balance .

Data Interpretation & Mechanistic Studies

Q. What experimental approaches elucidate the mechanism of action (MoA) for this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Predict binding poses and residue interactions (e.g., hydrogen bonding with catalytic sites) .

Q. How should researchers address discrepancies between computational predictions and experimental results in solubility studies?

  • Methodological Answer :

  • Solvent Screening : Test solvents with varying Hansen solubility parameters (e.g., DMSO vs. acetonitrile).
  • Co-Solvency Approaches : Use water-miscible solvents to enhance aqueous solubility.
  • Machine Learning Models : Train algorithms on PubChem solubility data to refine predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.